2,3,6-Trichloro-n-phenylbenzamide
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Overview
Description
2,3,6-Trichloro-n-phenylbenzamide is an organic compound characterized by the presence of three chlorine atoms and a phenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichloro-n-phenylbenzamide typically involves the chlorination of benzamide derivatives. One common method is the reaction of 2,3,6-trichlorobenzoyl chloride with aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichloro-n-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted benzamides, carboxylic acids, and various amine derivatives .
Scientific Research Applications
2,3,6-Trichloro-n-phenylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory conditions.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,6-Trichloro-n-phenylbenzamide involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
- 2,3,6-Trichloro-N-methyl-N-phenylbenzamide
- 2,4,6-Trichloro-N-ethyl-N-phenylbenzamide
- 2-chloro-5-nitro-N-phenylbenzamide
Comparison: 2,3,6-Trichloro-n-phenylbenzamide is unique due to its specific substitution pattern and the presence of three chlorine atoms, which confer distinct chemical properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it a valuable compound for targeted applications .
Properties
CAS No. |
33986-33-3 |
---|---|
Molecular Formula |
C13H8Cl3NO |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
2,3,6-trichloro-N-phenylbenzamide |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-6-7-10(15)12(16)11(9)13(18)17-8-4-2-1-3-5-8/h1-7H,(H,17,18) |
InChI Key |
JDXGOODVENRQEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
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